N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide
Description
N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-chloro-3-methylphenyl group and three methoxy groups at the 3, 4, and 5 positions of the benzene ring
Properties
CAS No. |
62129-34-4 |
|---|---|
Molecular Formula |
C17H18ClNO4 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(4-chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18ClNO4/c1-10-7-12(5-6-13(10)18)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20) |
InChI Key |
RMXPQRFMAKUDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenylamine and 3,4,5-trimethoxybenzoic acid.
Amide Formation: The primary step involves the formation of an amide bond between the amine group of 4-chloro-3-methylphenylamine and the carboxylic acid group of 3,4,5-trimethoxybenzoic acid. This reaction is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Formation of 3,4,5-trihydroxybenzamide.
Reduction: Formation of N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzylamine.
Substitution: Formation of N-(4-Substituted-3-methylphenyl)-3,4,5-trimethoxybenzamide derivatives.
Scientific Research Applications
N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.
3,4,5-Trimethoxybenzamide: Shares the benzamide core and methoxy substitutions but lacks the 4-chloro-3-methylphenyl group.
Uniqueness
N-(4-Chloro-3-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
